molecular formula C17H16Cl2N2O3S B4035858 2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4035858
M. Wt: 399.3 g/mol
InChI Key: KXPUTNUJNQJNNC-UHFFFAOYSA-N
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Description

2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound characterized by the presence of a dichlorophenyl group, a thiazole ring, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the thiazole derivative with cyclohexanecarboxylic acid using carbodiimide coupling agents under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazole and cyclohexanecarboxylic acid moieties.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-12-6-5-9(7-13(12)19)14-8-25-17(20-14)21-15(22)10-3-1-2-4-11(10)16(23)24/h5-8,10-11H,1-4H2,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPUTNUJNQJNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 6
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2-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

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